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molecular formula C7H5N3 B1209978 Pyrido[2,3-d]pyrimidine CAS No. 254-61-5

Pyrido[2,3-d]pyrimidine

Cat. No. B1209978
M. Wt: 131.13 g/mol
InChI Key: UDJFFSGCRRMVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07081449B2

Procedure details

A reaction mixture of 4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine (1.8 g, 6.20 mmol) and 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (2.15 mL, 6.73 mmol) in anhydrous pyridine (25 mL) was stirred at room temperature for 20 h and cooled with ice. Water (0.5 mL) was added, and the mixture stirred at ambient temperature for 30 min and concentrated. The residue was dissolved in ethyl acetate, washed with diluted sodium bicarbonate, dried over Na2SO4, and concentrated. Chromatography on silica (EtOAc-hexanes 3:2) gave 2.0 g of 4-amino-5-oxo-8-[3,5-O-(1,1,3,3-tetraisopropyldisiloxy)-β-D-ribofuranosyl)]pyrido[2,3-d]pyrimidine.
Name
4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]2[C:11](=O)[CH:10]=[CH:9][N:8]([C@@H]3O[C@H](CO)[C@@H](O)[C@H]3O)[C:4]=2[N:5]=[CH:6][N:7]=1.Cl[Si](C(C)C)(C(C)C)O[Si](Cl)(C(C)C)C(C)C.O>N1C=CC=CC=1>[N:5]1[C:4]2[N:8]=[CH:9][CH:10]=[CH:11][C:3]=2[CH:2]=[N:7][CH:6]=1

Inputs

Step One
Name
4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine
Quantity
1.8 g
Type
reactant
Smiles
NC=1C2=C(N=CN1)N(C=CC2=O)[C@H]2[C@H](O)[C@H](O)[C@H](O2)CO
Name
Quantity
2.15 mL
Type
reactant
Smiles
Cl[Si](O[Si](C(C)C)(C(C)C)Cl)(C(C)C)C(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice
STIRRING
Type
STIRRING
Details
the mixture stirred at ambient temperature for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with diluted sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1=CN=CC2=C1N=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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